molecular formula C9H8BrNO3 B2872441 Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate CAS No. 1379317-40-4

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate

Cat. No.: B2872441
CAS No.: 1379317-40-4
M. Wt: 258.071
InChI Key: WQSIDMGVSWTJEX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an ethyl ester group and a keto group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate typically involves the bromination of a pyridine derivative followed by esterification and oxidation reactions. One common method includes the reaction of 3-bromopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of ethyl 2-(3-bromopyridin-2-yl)-2-hydroxyacetate.

    Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate can be compared with other pyridine derivatives such as:

    Ethyl 2-(3-chloropyridin-2-yl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate:

    Ethyl 2-(3-iodopyridin-2-yl)-2-oxoacetate: The presence of an iodine atom results in distinct reactivity patterns and applications.

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSIDMGVSWTJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379317-40-4
Record name ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
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